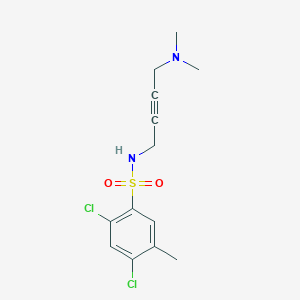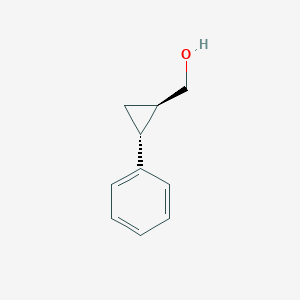
((1R,2R)-2-phenylcyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of((1R,2R)-2-phenylcyclopropyl)methanol would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the stereochemistry of the compound. Chemical Reactions Analysis
Cyclopropyl compounds are known to undergo a variety of chemical reactions, including ring-opening reactions . The presence of the phenyl and methanol groups could also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound likeThis compound would be determined by factors such as its molecular structure, polarity, and functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Catalysis and Organic Synthesis
(1R,3S,4S)-2-Azanorbornyl-3-methanol, a related compound, has been synthesized from (R)-1-phenylethylamine and used as a catalyst for the enantioselective epoxidation of α,β-enones. This process demonstrates high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008). Similarly, (2S,3S)‐(+)‐(3‐Phenylcyclopropyl)Methanol is utilized in stereoselective reactions, indicating its potential in organic synthesis (Charette & Lebel, 2003).
Methanol's Influence in Biological Systems
Research on methanol demonstrates its significant impact on lipid dynamics in biological systems, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles, indicating methanol's role in influencing bilayer composition and structure-function relationships in membranes (Nguyen et al., 2019).
Methanol Utilization in Microorganisms
The potential of methanol as a carbon source in microorganisms is explored in various studies. For instance, Escherichia coli has been engineered to depend on methanol for growth in combination with five-carbon sugars, demonstrating methanol's role in microbial metabolism and bioproduction (Chen et al., 2018). Similarly, Corynebacterium glutamicum has been modified to utilize methanol, showcasing its potential in producing chemicals like glutamate (Tuyishime et al., 2018).
Methanol in Chemical Synthesis
Methanol's role as a chemical feedstock is highlighted in studies such as the iridium-catalyzed C–C coupling of methanol and allenes, providing a novel method for synthesizing higher alcohols and demonstrating the versatility of methanol in organic synthesis (Moran et al., 2011). Additionally, the Ni-catalyzed coupling of alkynes and methanol offers an efficient approach to produce allylic alcohols, emphasizing methanol's utility in generating valuable chemical products (Chen, Zhou, & Kong, 2021).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on a compound like ((1R,2R)-2-phenylcyclopropyl)methanol could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis . This would likely involve further studies on its synthesis, properties, and reactivity.
特性
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZOORGGKZLLAO-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,4-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446260.png)
![2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine](/img/structure/B2446261.png)
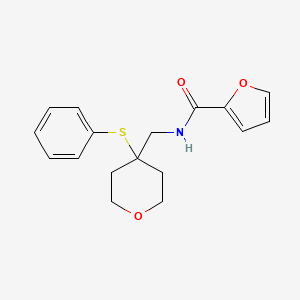
![N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide](/img/structure/B2446263.png)



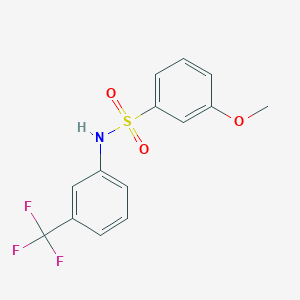
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2446271.png)
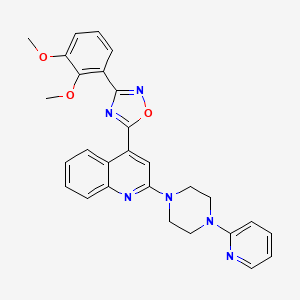
![N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2446273.png)
![4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2446275.png)
